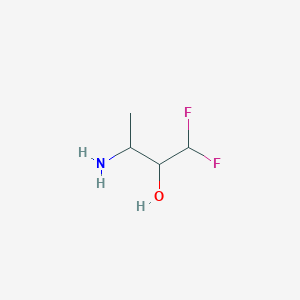

3-Amino-1,1-difluorobutan-2-ol

Description

BenchChem offers high-quality 3-Amino-1,1-difluorobutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,1-difluorobutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,1-difluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYUYPDTPGLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-34-0 | |

| Record name | 3-amino-1,1-difluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Molecular Architecture and Synthetic Strategy of 3-Amino-1,1-difluorobutan-2-ol

Abstract

The strategic integration of fluorine into molecular scaffolds is a paramount strategy in contemporary drug discovery, offering a potent means to refine ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic profiles. 3-Amino-1,1-difluorobutan-2-ol represents a highly valuable, yet structurally nuanced, chiral building block at the forefront of this chemical space. It uniquely combines a gem-difluoro group, a secondary alcohol, and a primary amine, presenting multiple vectors for synthetic elaboration and precise interaction with biological targets. This technical guide provides a deep dive into the molecule's structural characterization, stereochemical considerations, validated synthetic pathways, and its instrumental role as a precursor in the development of advanced therapeutic agents.

Introduction: The Rationale for Fluorinated Amino Alcohols in Medicinal Chemistry

The substitution of hydrogen or hydroxyl groups with fluorine or fluorinated moieties can profoundly alter a molecule's electronic properties, pKa, lipophilicity, and metabolic stability. The 1,1-difluoroalkyl group, as present in 3-amino-1,1-difluorobutan-2-ol, is a particularly effective bioisostere for a carbonyl or hydroxyl group, capable of participating in hydrogen bonding while resisting metabolic oxidation. The adjacent amino and hydroxyl groups provide crucial handles for constructing larger molecules, such as peptide mimics and enzyme inhibitors, making this compound a cornerstone for accessing novel chemical matter with therapeutic potential.

Core Molecular Structure and Physicochemical Profile

The structure of 3-Amino-1,1-difluorobutan-2-ol is characterized by a four-carbon chain featuring critical functional groups at positions 1, 2, and 3. The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers (two pairs of enantiomers), the synthesis and separation of which are critical for targeted drug development.

Table 1: Key Physicochemical and Structural Data

| Property | Data |

| Molecular Formula | C₄H₉F₂NO |

| Molecular Weight | 125.12 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH), gem-Difluoro (-CF₂) |

| Stereocenters | C2 (bearing the hydroxyl group), C3 (bearing the amino group) |

| Topological Polar Surface Area (TPSA) | 63.32 Ų |

| Predicted logP | -0.58 |

Synthesis and Mechanistic Considerations: A Validated Approach

The synthesis of specific stereoisomers of 3-amino-1,1-difluorobutan-2-ol requires a robust, stereocontrolled approach. A common and effective strategy employs a chiral auxiliary or an asymmetric reduction step to establish the desired stereochemistry. The following workflow outlines a representative synthesis starting from a protected α-amino acid.

Synthetic Workflow Diagram

This diagram illustrates a logical pathway for the asymmetric synthesis of a specific stereoisomer of the target molecule.

Caption: Asymmetric synthesis pathway from a protected amino acid to a stereodefined 3-amino-1,1-difluorobutan-2-ol.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization at each step confirm the efficacy of the previous one.

-

Synthesis of the N-Boc-L-alanyl Weinreb Amide (C):

-

Rationale: The Weinreb amide is a stable, easily handled intermediate that prevents over-addition of the organometallic reagent in the subsequent step.

-

Procedure: To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), a coupling agent like EDC (1.2 eq), and a base such as DIEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Perform an aqueous workup and purify by flash chromatography.

-

-

Formation of the α-Amino-β,β-difluoro Ketone (E):

-

Rationale: This is the critical carbon-carbon bond-forming step that introduces the difluoromethyl moiety.

-

Procedure: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. In a separate flask, generate the difluoromethyl nucleophile by treating (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) with a suitable initiator. Slowly add the nucleophile to the Weinreb amide solution. Stir for 3 hours at -78 °C before quenching with saturated NH₄Cl solution. Extract and purify.

-

-

Asymmetric Reduction to the Protected Amino Alcohol (G):

-

Rationale: The choice of reducing agent and catalyst dictates the stereochemical outcome at the C2 center, yielding either the syn or anti diastereomer.

-

Procedure: Dissolve the ketone (1.0 eq) in anhydrous THF or MeOH and cool to a temperature dictated by the chosen reducing system (e.g., -40 °C for CBS reduction). Add the chiral catalyst (e.g., (R)-CBS catalyst, 10 mol%) followed by the slow addition of the reducing agent (e.g., BH₃·SMe₂). Stir until completion as monitored by TLC. Quench carefully and purify.

-

-

Deprotection to Yield 3-Amino-1,1-difluorobutan-2-ol (I):

-

Rationale: The final step removes the Boc protecting group to liberate the primary amine.

-

Procedure: Dissolve the protected amino alcohol (1.0 eq) in a minimal amount of DCM or 1,4-dioxane. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA). Stir at room temperature for 1-3 hours. Remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the final product.

-

Structural Verification and Analytical Data

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemistry of the final compound.

Table 2: Expected Analytical Signatures

| Technique | Expected Result and Interpretation |

| ¹H NMR | Complex multiplet for the CHF₂ proton due to H-F and H-H coupling. Distinct signals for CH(OH), CH(NH₂), and CH₃ protons. The coupling constants between the C2 and C3 protons are diagnostic for determining the syn vs. anti relative stereochemistry. |

| ¹⁹F NMR | A characteristic signal appearing as a doublet of doublets (or more complex multiplet) due to coupling with the C2 proton and the geminal fluorine atom. |

| ¹³C NMR | A triplet for the C1 carbon (CHF₂) due to one-bond C-F coupling. Distinct signals for the other three carbons. |

| Mass Spec (HRMS) | Calculation of the exact mass of the protonated molecular ion [M+H]⁺ should match the theoretical value for C₄H₁₀F₂NO⁺. |

| Chiral HPLC | Baseline separation of the four possible stereoisomers using a suitable chiral stationary phase (e.g., Chiralpak series) to confirm enantiomeric and diastereomeric purity. |

Applications in Drug Development: A Versatile Precursor

3-Amino-1,1-difluorobutan-2-ol is a key starting material for synthesizing molecules targeting a range of diseases. Its primary utility lies in its incorporation into protease inhibitors, where the difluoromethyl group can serve as a non-cleavable transition-state analogue.

-

Cathepsin Inhibitors: This scaffold has been successfully incorporated into inhibitors of cysteine proteases like Cathepsin K, which are implicated in osteoporosis.

-

Antiviral Agents: The dipeptide mimic capabilities make it a valuable component in the design of inhibitors for viral proteases, such as those from HCV or HIV.

-

Neurological Disorders: Its use extends to the synthesis of inhibitors for enzymes involved in neurodegenerative diseases, such as β-secretase (BACE1).

References

-

Title: Synthesis of gem-Difluoro-statine and its Analogues and Their Application in the Synthesis of HIV Protease Inhibitors. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Asymmetric Synthesis of β-Amino Alcohols. Source: Chemical Reviews. URL: [Link]

Physicochemical properties of 3-Amino-1,1-difluorobutan-2-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1,1-difluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,1-difluorobutan-2-ol is a fluorinated amino alcohol, a class of compounds of significant interest in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, making such compounds valuable building blocks in drug design.[][3] This guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-1,1-difluorobutan-2-ol (CAS No. 129660-34-0), synthesizing available data with field-proven experimental methodologies for its characterization. We delve into the causality behind its expected properties, offering both a data-centric summary and a practical framework for empirical validation in a research setting.

Chemical Identity and Molecular Structure

3-Amino-1,1-difluorobutan-2-ol is a chiral molecule featuring a primary amine, a secondary alcohol, and a geminal difluoro group. These functionalities dictate its chemical behavior and physical properties.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment

Causality: This protocol uses the equilibrium shake-flask method, the gold standard for determining solubility. It ensures that the solution reaches saturation for an accurate measurement. The subsequent analysis by a concentration-dependent technique (like HPLC-UV or LC-MS) provides quantitative results.

Caption: Workflow for Quantitative Solubility Assessment.

pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa of the ionizable group. This provides direct, empirical data on the acidic/basic strength of the molecule.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

3-Amino-1,1-difluorobutan-2-ol presents a profile of a polar, water-soluble small molecule with a balanced lipophilicity, making it an intriguing building block for chemical synthesis. The presence of amino, hydroxyl, and geminal difluoro groups creates a unique electronic and steric environment. While computational data provides a strong foundational overview, the experimental protocols outlined in this guide are essential for researchers to validate these properties and enable the rational design of new catalysts, materials, and therapeutic agents.

References

-

2-Amino-1-(4-fluorophenyl)ethanol Solubility. Solubility of Things.[Link]

-

Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Dalton Transactions.[Link]

-

3-amino-1,1-difluorobutan-2-ol (C4H9F2NO). PubChemLite.[Link]

-

Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health (NIH).[Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry.[Link]

-

(2S,3R)-3-amino-1,1-difluoro-indan-2-ol. PubChem.[Link]

-

3-Amino-1,1-difluorobutan-2-ol hydrochloride 50mg. Dana Bioscience.[Link]

-

(3R)-3-Amino-1-butanol. PubChem.[Link]

-

3-amino-1,1-difluoro-3-methylbutan-2-ol. PubChemLite.[Link]

-

PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).[Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. National Institutes of Health (NIH).[Link]

-

(2R,3S)-3-amino-1,1,1-trifluoroheptan-2-ol. PubChem.[Link]

-

New experimental melting properties as access for predicting amino-acid solubility. National Institutes of Health (NIH).[Link]

-

Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). FooDB.[Link]

-

3-Amino-1,1,1-trifluoropropan-2-ol. PubChem.[Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.[Link]

-

(2R,3S)-3-amino-1,1-difluoro-indan-2-ol. PubChem.[Link]

-

Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library.[Link]

-

Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. National Institutes of Health (NIH).[Link]

-

Amino Protecting Groups Stability. Organic Chemistry Portal.[Link]

-

pKa Data Compiled by R. Williams. [Source not explicitly named, compilation document].[Link]

-

(2R,3S)-3-amino-1-chlorobutan-2-ol. PubChem.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Amino-1,1-difluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-Amino-1,1-difluorobutan-2-ol, a chiral fluorinated amino alcohol of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This document outlines a scientifically grounded, multi-step synthesis, drawing upon established methodologies for the preparation of analogous fluorinated compounds.

Introduction: The Significance of Fluorinated Amino Alcohols

Fluorinated amino alcohols are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the gem-difluoro group in 3-Amino-1,1-difluorobutan-2-ol can impart unique conformational constraints and electronic properties, making it an attractive scaffold for the design of enzyme inhibitors, peptidomimetics, and other therapeutic agents. This guide details a stereoselective synthesis starting from a readily available chiral precursor, L-alanine, ensuring the production of a specific stereoisomer.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Amino-1,1-difluorobutan-2-ol suggests a pathway originating from the chiral pool, specifically from the amino acid L-alanine. This approach allows for the inherent stereochemistry of the starting material to be carried through the synthesis, ultimately defining the stereochemistry of the final product. The key transformations in the forward synthesis will involve the protection of the amino group, conversion of the carboxylic acid to a difluoromethyl ketone, and subsequent stereoselective reduction of the ketone.

Caption: Retrosynthetic pathway for 3-Amino-1,1-difluorobutan-2-ol.

Detailed Synthetic Pathway

The proposed forward synthesis is a multi-step process that begins with the protection of the amino group of L-alanine, followed by the activation of the carboxylic acid, introduction of the difluoromethyl group, and finally, a stereoselective reduction of the resulting ketone and deprotection.

Step 1: Protection of L-Alanine

To prevent unwanted side reactions during the synthesis, the amino group of L-alanine is first protected. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Dissolve L-alanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a mild acid, such as citric acid, and extract the Boc-protected L-alanine with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Weinreb Amide Formation

The conversion of the carboxylic acid to a Weinreb amide is a crucial step that allows for the controlled addition of an organometallic reagent in the subsequent step to form a ketone without over-addition to form a tertiary alcohol.[1]

Experimental Protocol:

-

Dissolve Boc-L-alanine in an anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

-

Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion.

-

Filter the reaction mixture to remove the urea byproduct (in the case of DCC) and wash the filtrate with dilute acid and brine.

-

Dry the organic layer and concentrate it to yield the Boc-protected L-alanine Weinreb amide.

Step 3: Synthesis of the α-Amino-α,α-difluoro Ketone

The introduction of the difluoromethyl group can be achieved through the reaction of the Weinreb amide with a suitable difluoromethylating agent. A common method involves the use of a Ruppert-Prakash-type reagent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), which upon activation with a fluoride source, generates the difluoromethyl anion equivalent.

Experimental Protocol:

-

Dissolve the Boc-protected L-alanine Weinreb amide in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78 °C.

-

Add a solution of a difluoromethylating reagent, for instance, in situ generated from dibromodifluoromethane and a suitable metal, or a pre-formed difluoromethyllithium reagent.

-

Allow the reaction to proceed at low temperature for a specified time.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting α-amino-α,α-difluoro ketone by column chromatography.

Step 4: Stereoselective Reduction of the Ketone

The stereoselective reduction of the α-amino-α,α-difluoro ketone is a critical step to establish the desired stereochemistry at the C-2 position. The choice of reducing agent and reaction conditions will determine the diastereoselectivity of this transformation. The reduction of similar α-amino ketones is a well-established method for preparing α-amino alcohols.[1]

Experimental Protocol:

-

Dissolve the purified Boc-protected 3-amino-1,1-difluorobutan-2-one in a suitable alcoholic solvent like methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to control the reaction rate. For higher diastereoselectivity, a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) may be employed at a lower temperature (-78 °C).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of water or a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude protected amino alcohol.

-

Purify the product by column chromatography to separate the diastereomers if necessary.

Step 5: Deprotection of the Amino Group

The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule, 3-Amino-1,1-difluorobutan-2-ol.

Experimental Protocol:

-

Dissolve the purified Boc-protected 3-amino-1,1-difluorobutan-2-ol in a suitable solvent, such as dichloromethane or dioxane.

-

Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for a few hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The final product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base and purified further if required.

Caption: Proposed synthetic workflow for 3-Amino-1,1-difluorobutan-2-ol.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | Boc-L-Alanine | L-Alanine | (Boc)₂O, NaOH | >95 | >98 |

| 2 | Boc-L-Alanine Weinreb Amide | Boc-L-Alanine | HN(OMe)Me·HCl, DCC, DMAP | 85-95 | >95 |

| 3 | Boc-3-amino-1,1-difluorobutan-2-one | Boc-L-Alanine Weinreb Amide | CHF₂Li | 60-75 | >90 (after purification) |

| 4 | Boc-3-amino-1,1-difluorobutan-2-ol | Boc-3-amino-1,1-difluorobutan-2-one | NaBH₄ or L-Selectride® | 70-90 | >95 (after purification) |

| 5 | 3-Amino-1,1-difluorobutan-2-ol | Boc-3-amino-1,1-difluorobutan-2-ol | TFA or HCl | >95 | >98 |

Note: The yields and purities are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Alternative and Emerging Synthetic Strategies

While the proposed pathway is robust and relies on well-established chemical transformations, other strategies for the synthesis of fluorinated amino alcohols are continuously being developed. These include:

-

Enzymatic and Chemoenzymatic Methods: The use of enzymes, such as transaminases or ketoreductases, can offer high stereoselectivity and milder reaction conditions.[2] An enzymatic approach could be particularly advantageous for the stereoselective reduction of the difluoro ketone intermediate.

-

Asymmetric Catalysis: The development of chiral catalysts for the direct asymmetric synthesis of fluorinated amino alcohols is an active area of research.[3] These methods can potentially reduce the number of synthetic steps and improve overall efficiency.

-

Fluorination of Chiral Precursors: An alternative approach involves the direct fluorination of a suitable chiral precursor using modern fluorinating reagents. For instance, the difluorination of a corresponding β-hydroxy-α-amino acid derivative could be explored.[4]

Conclusion

The synthesis of 3-Amino-1,1-difluorobutan-2-ol presents a challenging yet achievable goal for synthetic chemists. The pathway detailed in this guide, starting from L-alanine, provides a logical and experimentally feasible route to this valuable fluorinated building block. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the stereoselective reduction of the difluoro ketone intermediate. As the field of fluorine chemistry continues to evolve, novel and more efficient synthetic methodologies are expected to emerge, further facilitating the exploration of the chemical and biological properties of this and other intriguing fluorinated molecules.

References

-

M. S. T. Morin and W. D. Lubell, "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis," Beilstein Journal of Organic Chemistry, vol. 9, pp. 2884-2911, 2013. Available: [Link]

-

L. L. G. Juste, et al., "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications," Molecules, vol. 29, no. 1, p. 1408, 2024. Available: [Link]

-

J. Moschner, et al., "Approaches to Obtaining Fluorinated α-Amino Acids," Chemical Reviews, vol. 119, no. 16, pp. 9478-9551, 2019. Available: [Link]

-

J. Leppkes, et al., "Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex," Beilstein Journal of Organic Chemistry, vol. 18, pp. 1064-1073, 2022. Available: [Link]

-

S. M. Banik, et al., "A general strategy for the 1,3-oxidation of cyclopropanes using aryl iodine(I-III) catalysis enables the synthesis of 1,3-difluorides, 1,3-fluoroacetoxylated products, 1,3-diols, 1,3-amino alcohols, and 1,3-diamines," Journal of the American Chemical Society, vol. 139, no. 28, pp. 9542-9545, 2017. Available: [Link]

- G. S. Lal, et al., "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent with Enhanced Thermal Stability," The Journal of Organic Chemistry, vol. 64, no. 19, pp. 7048-7054, 1999. Available: [https://pubs.acs.org/doi/10.1021/jo990566+

-

A. A. G. L. Juste, et al., "Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon," Advanced Synthesis & Catalysis, vol. 366, no. 3, pp. 498-504, 2024. Available: [Link]

-

M. S. T. Morin and W. D. Lubell, "Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization," ACS Catalysis, vol. 12, no. 15, pp. 9368-9376, 2022. Available: [Link]

-

PubChem, "(2R,3S)-3-aminobutan-2-ol," National Center for Biotechnology Information. Available: [Link]

-

A. Córdova, "One-Pot Organocatalytic Direct Asymmetric Synthesis of α-Amino Alcohol Derivatives," Angewandte Chemie International Edition, vol. 44, no. 28, pp. 4429-4432, 2005. Available: [Link])

Sources

- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Introduction: The Rising Prominence of Fluorinated Amino Alcohols in Medicinal Chemistry

An In-Depth Technical Guide to 3-Amino-1,1-difluorobutan-2-ol: Synthesis, Properties, and Potential in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[1][2][3][4][5][6] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[5] Within this context, fluorinated amino acids and their derivatives, including amino alcohols, have emerged as particularly valuable building blocks for the synthesis of novel therapeutics.[2][3][4][7] These "tailor-made" amino acids offer a rich scaffold for creating structurally diverse and biologically active compounds.[1][3][4]

This guide focuses on a specific, yet underexplored, member of this class: 3-Amino-1,1-difluorobutan-2-ol . While not as extensively documented as other fluorinated analogues, its structure presents a compelling combination of functionalities. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating acidity, while the amino alcohol moiety is a common pharmacophore in numerous approved drugs.[5] This guide will provide a comprehensive overview of the synthesis, potential properties, and applications of 3-amino-1,1-difluorobutan-2-ol, drawing upon established methodologies for structurally related compounds to offer a forward-looking resource for researchers in drug development.

Synthetic Strategies for 3-Amino-1,1-difluorobutan-2-ol

The synthesis of chiral fluorinated amino alcohols like 3-amino-1,1-difluorobutan-2-ol presents a significant challenge due to the need for precise control over stereochemistry and the introduction of the fluorine atoms. While specific literature on the synthesis of this exact molecule is scarce, we can extrapolate from established methods for analogous compounds to propose viable synthetic routes.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of 3-amino-1,1-difluorobutan-2-ol would involve the asymmetric amination of a difluorinated ketone precursor. This strategy allows for the late-stage introduction of the chiral amine, a common tactic in the synthesis of complex molecules.

Caption: Retrosynthetic analysis of 3-Amino-1,1-difluorobutan-2-ol.

Key Synthetic Steps and Considerations

-

Synthesis of 1,1-Difluorobutan-2-one: The difluorinated ketone precursor can be synthesized from commercially available starting materials. One potential route involves the reaction of ethyl 2,2-difluorobutanoate with a suitable organometallic reagent, followed by hydrolysis.

-

Asymmetric Amination: The introduction of the amino group at the C3 position with the desired stereochemistry is the most critical step. Several methods could be employed:

-

Enzymatic Transamination: The use of transaminase enzymes offers a highly stereoselective and environmentally friendly approach to the synthesis of chiral amines.[8][9] A process for the preparation of enantiomerically pure (R)-3-aminobutan-1-ol by treating 4-hydroxybutan-2-one with a transaminase enzyme has been reported, demonstrating the feasibility of this approach for similar structures.[8][9]

-

Chiral Auxiliary-Mediated Amination: The use of a chiral auxiliary can direct the stereochemical outcome of the amination reaction. The auxiliary can be removed in a subsequent step to yield the desired enantiomer of the amino alcohol.

-

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,1-Difluorobutan-2-one

-

Reaction: To a solution of ethyl 2,2-difluorobutanoate (1.0 eq) in anhydrous THF at -78 °C, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

-

Work-up: After 2 hours, the reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1,1-difluorobutan-2-one.

Step 2: Asymmetric Transamination

-

Reaction Mixture: In a temperature-controlled reactor, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing a transaminase enzyme, an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.[8]

-

Substrate Addition: A solution of 1,1-difluorobutan-2-one in a co-solvent (e.g., DMSO) is added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by HPLC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, filtered, and concentrated. The resulting crude amino alcohol is then purified by an appropriate method, such as vacuum distillation or crystallization of a salt form.

Physicochemical Properties and Pharmacokinetic Profile

The introduction of the difluoromethyl group is expected to significantly impact the physicochemical properties of 3-amino-1,1-difluorobutan-2-ol compared to its non-fluorinated counterpart.

| Property | Expected Effect of Difluoromethyl Group | Rationale |

| Lipophilicity (logP) | Increase | The C-F bond is more lipophilic than the C-H bond. |

| Metabolic Stability | Increase | The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic oxidation. |

| Acidity of Adjacent OH | Increase | The electron-withdrawing nature of the fluorine atoms will increase the acidity of the neighboring hydroxyl group. |

| Hydrogen Bonding | Potential for C-F···H-X interactions | The polarized C-F bond can act as a weak hydrogen bond acceptor. |

This table summarizes the predicted effects of the difluoromethyl group on the properties of 3-amino-1,1-difluorobutan-2-ol.

Potential Applications in Drug Discovery

The structural features of 3-amino-1,1-difluorobutan-2-ol make it an attractive building block for the synthesis of a wide range of potential therapeutic agents. The amino alcohol motif is present in numerous approved drugs, and the difluoromethyl group can impart favorable pharmacokinetic properties.

Therapeutic Areas of Interest

-

Antiviral Agents: Many antiviral drugs, particularly those targeting viral proteases, incorporate amino alcohol scaffolds. The enhanced metabolic stability offered by the difluoromethyl group could lead to improved drug efficacy and dosing regimens.

-

Anticancer Agents: The development of targeted cancer therapies often involves the synthesis of small molecules that can inhibit specific kinases or other enzymes involved in cancer cell proliferation. The unique stereochemistry and electronic properties of 3-amino-1,1-difluorobutan-2-ol could be exploited to design potent and selective inhibitors.

-

Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity can enhance the blood-brain barrier permeability of drug candidates. This makes fluorinated amino alcohols promising scaffolds for the development of drugs targeting CNS disorders.

Caption: Logical relationship between the properties and potential applications of 3-Amino-1,1-difluorobutan-2-ol.

Conclusion

While 3-amino-1,1-difluorobutan-2-ol remains a relatively unexplored chemical entity, its structural features suggest significant potential as a valuable building block in drug discovery. The combination of a chiral amino alcohol scaffold with a difluoromethyl group offers a compelling strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthetic routes and potential applications outlined in this guide provide a framework for future research into this promising compound and the broader class of fluorinated amino alcohols. As the demand for more effective and safer therapeutics continues to grow, the exploration of novel chemical space, including compounds like 3-amino-1,1-difluorobutan-2-ol, will be crucial for the advancement of medicinal chemistry.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Stereoisomers of 3-Amino-1,1-difluorobutan-2-ol for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Within this landscape, fluorinated amino alcohols represent a privileged scaffold due to their prevalence in biologically active compounds and their capacity for forming key hydrogen bonding interactions. This technical guide provides a comprehensive exploration of the stereoisomers of 3-Amino-1,1-difluorobutan-2-ol, a chiral building block with significant potential in medicinal chemistry. Possessing two stereocenters, this molecule exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise stereochemical configuration is paramount, as it profoundly influences pharmacological and toxicological profiles.[1] This guide will delve into the structural nuances of these stereoisomers, present methodologies for their stereoselective synthesis and separation, and detail advanced analytical techniques for their characterization.

Introduction: The Significance of Stereoisomerism in Fluorinated Amino Alcohols

The three-dimensional arrangement of atoms in a molecule can have a dramatic impact on its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, often exhibit distinct interactions with chiral biological macromolecules such as enzymes and receptors.[1] For drug candidates, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.

3-Amino-1,1-difluorobutan-2-ol contains two chiral centers at the C2 and C3 positions, giving rise to two pairs of enantiomers, which are diastereomers of each other. The presence of the difluoromethyl group at the C1 position introduces unique electronic properties and can influence the conformational preferences of the molecule, further impacting its biological interactions. The development of stereoselective synthetic routes and robust analytical methods to isolate and characterize each stereoisomer is therefore a critical endeavor for the successful application of this scaffold in drug development programs.

The Stereoisomers of 3-Amino-1,1-difluorobutan-2-ol

The four stereoisomers of 3-Amino-1,1-difluorobutan-2-ol are depicted below. The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. The relationship between the two enantiomeric pairs is diastereomeric.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure fluorinated amino alcohols is a significant challenge in organic chemistry. Several strategies can be employed, often leveraging chiral auxiliaries, asymmetric catalysis, or chiral pool synthesis.

Substrate-Controlled Diastereoselective Reduction

A common approach involves the diastereoselective reduction of a chiral α-amino-β-keto-gem-difluoride precursor. The stereochemical outcome of the reduction is dictated by the existing stereocenter at the α-position.

The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the ketone, leading to either the syn or anti diastereomer as the major product. For instance, non-chelating, sterically demanding reducing agents often favor Felkin-Anh-type addition, while reducing agents capable of chelation with the amino and keto groups may lead to the opposite diastereomer.

Asymmetric Amination of a Fluorinated Epoxide

Another powerful strategy is the enantioselective ring-opening of a racemic or prochiral fluorinated epoxide with an amine source, catalyzed by a chiral catalyst.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| Diastereoselective Reduction | Well-established methodologies, predictable stereochemical outcomes based on existing stereocenter. | Requires enantiomerically pure starting material, may produce mixtures of diastereomers requiring separation. | Choice of reducing agent, solvent, and temperature to maximize diastereoselectivity. |

| Asymmetric Amination | Can potentially generate enantiomerically enriched products from racemic or achiral starting materials. | Catalyst development can be challenging, optimization of reaction conditions is often required. | Selection of chiral ligand, metal catalyst, and amine source. |

| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure starting materials from nature. | The available chirality may limit the accessible stereoisomers of the target molecule. | Identification of a suitable chiral starting material with the correct stereochemistry. |

Separation and Purification of Stereoisomers

Even with highly stereoselective synthetic methods, the separation of stereoisomers is often a necessary step to obtain enantiomerically pure compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective technique for the separation of enantiomers and diastereomers.[2][3] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Table 2: Recommended Chiral Stationary Phases for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phases |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). |

| Macrocyclic glycopeptide-based (e.g., Teicoplanin) | Multiple interaction modes including ionic, hydrogen bonding, and steric interactions.[4][5] | Reversed-phase or polar organic mode. |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | π-π interactions, hydrogen bonding, and dipole stacking. | Normal phase. |

Protocol: Chiral HPLC Separation

-

Column Selection: Screen a selection of polysaccharide-based and macrocyclic glycopeptide-based chiral columns.

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. Vary the ratio of the modifier to optimize resolution. For basic compounds like amino alcohols, the addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.

-

Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate).

-

-

Optimization: Adjust flow rate and column temperature to fine-tune the separation.

-

Detection: Utilize a UV detector or a mass spectrometer for detection.

Diastereomeric Derivatization

An alternative to chiral HPLC is the derivatization of the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography techniques (e.g., silica gel chromatography or achiral HPLC). Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Analytical Characterization of Stereoisomers

Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally determined.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of the difluoromethyl group, ¹⁹F NMR is a particularly powerful tool for the analysis of these stereoisomers.[6] The fluorine nuclei are highly sensitive to their chemical environment, and diastereomers will often exhibit distinct ¹⁹F NMR signals.

To distinguish between enantiomers by NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be used.[7][8][9]

Protocol: ¹⁹F NMR Analysis with a Chiral Derivatizing Agent

-

Derivatization: React the amino alcohol sample with an enantiomerically pure chiral derivatizing agent (e.g., (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) to form diastereomeric esters or amides.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum of the diastereomeric mixture.

-

Data Analysis: The two diastereomers should give rise to two distinct signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (ee) of the original sample.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra. This technique can be used to determine the absolute configuration of a stereoisomer by comparing its experimental CD spectrum to that of a known standard or to theoretical calculations. The interaction of amino alcohols with metal complexes can enhance the CD signal, providing a more sensitive method for analysis.[10]

Conclusion and Future Outlook

The stereoisomers of 3-Amino-1,1-difluorobutan-2-ol represent a valuable class of building blocks for the development of novel therapeutics. A thorough understanding of their stereochemistry and the ability to synthesize, separate, and characterize each isomer in its pure form are essential for advancing their application in medicinal chemistry. The methodologies outlined in this guide provide a framework for researchers to confidently work with these challenging but rewarding molecules. Future research in this area will likely focus on the development of more efficient and scalable stereoselective synthetic routes and the exploration of the biological activities of each of the four stereoisomers to unlock their full therapeutic potential. The distinct biological activities of stereoisomers underscore the importance of stereocontrolled synthesis in drug development.[11]

References

- Wenzel, T. J., & Chisholm, C. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.

- Profous, D., Kriegelstein, M., Jurečka, P., & Cankař, P. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Axially Chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid. The Journal of Organic Chemistry.

- Novak, P., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Li, H., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.

- Phenomenex Inc. (n.d.).

- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

- ResearchGate. (2025). Effects of Stereoisomers on Drug Activity.

- Irimie, F. D., et al. (2009). Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Tetrahedron: Asymmetry.

- Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

- Sigma-Aldrich. (n.d.).

- Nishide, T., Ogino, K., Fujita, J., & Saito, K. (1975). Circular Dichroism Spectra of Cobalt(III) Complexes Containing Amino-Alcohols. Bulletin of the Chemical Society of Japan.

- Han, C., et al. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chiraltech.com [chiraltech.com]

- 4. agilent.com [agilent.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Sci-Hub. ChemInform Abstract: CIRCULAR DICHROISM SPECTRA OF COBALT(III) COMPLEXES CONTAINING AMINO‐ALCOHOLS / Chemischer Informationsdienst, 1975 [sci-hub.sg]

- 11. mdpi.com [mdpi.com]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 3-Amino-1,1-difluorobutan-2-ol

Executive Summary: This document provides a comprehensive technical overview of 3-Amino-1,1-difluorobutan-2-ol, a fluorinated amino alcohol of significant interest to the pharmaceutical and medicinal chemistry sectors. Fluorinated organic compounds are increasingly vital in modern drug development for their ability to enhance metabolic stability, binding affinity, and bioavailability. This guide details the physicochemical properties, proposes a robust synthetic pathway, outlines methods for purification and characterization, and discusses the potential applications of this valuable chiral building block. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage fluorinated synthons in the creation of novel therapeutics.

3-Amino-1,1-difluorobutan-2-ol is a chiral amino alcohol featuring a geminal difluoro group adjacent to a hydroxyl moiety. This unique structural arrangement makes it a compelling building block for introducing fluorine into bioactive molecules.

Key Identifiers and Properties

The fundamental properties of 3-Amino-1,1-difluorobutan-2-ol are summarized below.

| Property | Value | Source |

| CAS Number | 129660-34-0 | [1][2][3] |

| Molecular Formula | C₄H₉F₂NO | [1][3] |

| Molecular Weight | 125.12 g/mol | [1][3] |

| SMILES | CC(N)C(O)C(F)F | [1][3] |

| InChI | InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3 | [4] |

| InChIKey | SOYUYPDTPGLAEE-UHFFFAOYSA-N | [4] |

| Purity | ≥95% (Commercially available) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological systems.

| Descriptor | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| LogP | -0.0404 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| Monoisotopic Mass | 125.06522 Da | [4] |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The strategic placement of fluorine, particularly at sites susceptible to metabolic oxidation, can block these pathways, thereby increasing the drug's half-life and bioavailability.[7] The 1,1-difluoro motif in 3-Amino-1,1-difluorobutan-2-ol serves as a bioisostere for a carbonyl or hydroxyl group, capable of modulating electronic properties and participating in hydrogen bonding, which can lead to enhanced target binding affinity.

Amino alcohols are themselves privileged structures in drug discovery, and fluorinated variants are particularly sought after as chiral synthons for creating complex molecules with precisely defined stereochemistry.[8] The subject compound is an excellent example of a building block that combines the benefits of both the amino alcohol scaffold and the strategic placement of fluorine.

Caption: Logical flow of the compound's structural benefits.

Proposed Synthetic Workflow and Characterization

While specific documented syntheses for 3-Amino-1,1-difluorobutan-2-ol are not prevalent in the public domain, a logical and efficient pathway can be designed based on established organic chemistry principles. The following workflow utilizes a protected amino ketone as a key intermediate.

Overall Synthetic Scheme

The proposed synthesis involves three key stages: protection of the amine, diastereoselective reduction of the ketone, and final deprotection.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Amine Protection (N-tert-Butoxycarbonylation)

-

Causality: The primary amine is nucleophilic and would interfere with the subsequent ketone reduction step (e.g., by reacting with the reducing agent or participating in side reactions). Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic and reductive conditions of the next step but can be easily removed under acidic conditions.[9]

-

Protocol:

-

Dissolve 3-amino-1,1-difluorobutanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM/water.

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino ketone. Purify further by flash column chromatography if necessary.

-

Step 2: Ketone Reduction

-

Causality: This step creates the desired secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols in the presence of a Boc-protected amine. The choice of solvent (e.g., methanol or ethanol) is critical as it also serves as the proton source to quench the intermediate alkoxide.

-

Protocol:

-

Dissolve the Boc-protected amino ketone (1.0 eq) from the previous step in methanol or ethanol.

-

Cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature.

-

Stir the reaction at 0°C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or saturated ammonium chloride solution.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected 3-amino-1,1-difluorobutan-2-ol.

-

Step 3: Deprotection

-

Causality: The final step is the removal of the Boc protecting group to reveal the free amine of the target molecule. This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate.

-

Protocol:

-

Dissolve the crude Boc-protected amino alcohol in dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be used as is or neutralized by careful addition of a base and purified by chromatography or recrystallization to yield the free amine.

-

Purification and Characterization

-

Purification: The final compound can be purified using techniques such as flash column chromatography on silica gel or crystallization of its salt form.

-

Characterization: The identity and purity of the synthesized 3-Amino-1,1-difluorobutan-2-ol would be confirmed by a suite of analytical techniques:

-

NMR Spectroscopy:

-

¹H NMR: Expect signals for the methyl (CH₃) group (doublet), the two methine protons (CH-N and CH-O), the amine (NH₂) protons (broad singlet), and the hydroxyl (OH) proton (broad singlet). The proton adjacent to the difluoro group will appear as a triplet of doublets.

-

¹³C NMR: Distinct signals for the four carbon atoms. The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single environment for the two equivalent fluorine atoms, likely showing complex splitting due to coupling with adjacent protons.

-

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 126.07250.[4]

-

Infrared (IR) Spectroscopy: Expect characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-F stretching (strong, ~1000-1100 cm⁻¹).

-

Safety and Handling

Proper safety precautions are essential when handling this chemical. The available GHS data indicates the following hazards.

| Hazard Information | Details |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |

| Precautionary Statements | P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

(Data sourced from ChemScene)[1]

Conclusion and Future Directions

3-Amino-1,1-difluorobutan-2-ol represents a highly valuable and versatile building block for drug discovery and development. Its unique combination of a chiral amino alcohol core and a gem-difluoro group provides medicinal chemists with a powerful tool to enhance the properties of lead compounds. The proposed synthetic route offers a reliable method for its preparation, enabling its incorporation into a wide range of molecular scaffolds. Future research will likely focus on the development of stereoselective syntheses to access individual enantiomers of this compound, further expanding its utility in the rational design of next-generation therapeutics.

References

-

3-amino-1,1-difluorobutan-2-ol (C4H9F2NO) - PubChemLite . PubChemLite. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed . PubMed. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI . MDPI. [Link]

-

Applications of fluorine-containing amino acids for drug design - ResearchGate . ResearchGate. [Link]

-

Recent Developments in the Synthesis of Fluorinated β-Amino Acids - ResearchGate . ResearchGate. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 129660-34-0|3-Amino-1,1-difluorobutan-2-ol|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-amino-1,1-difluorobutan-2-ol (C4H9F2NO) [pubchemlite.lcsb.uni.lu]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Predicted LogP of 3-Amino-1,1-difluorobutan-2-ol

An In-Depth Technical Guide to the Predicted Lipophilicity of 3-Amino-1,1-difluorobutan-2-ol

Abstract

The octanol-water partition coefficient (LogP) is a cornerstone of modern drug discovery, providing a critical measure of a molecule's lipophilicity. This property profoundly influences a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide offers a comprehensive analysis of the predicted LogP for 3-Amino-1,1-difluorobutan-2-ol, a fluorinated amino alcohol of interest in medicinal chemistry. We will explore the theoretical underpinnings of various computational LogP prediction methodologies, present a consensus view derived from multiple predictive engines, and provide a detailed protocol for in silico LogP determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply computational approaches to physicochemical property prediction.

The Imperative of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a pivotal parameter in the design of therapeutic agents. Quantified by the LogP value, it governs a drug's ability to traverse cellular membranes, interact with biological targets, and avoid sequestration in fatty tissues.[1] An optimal balance of lipophilicity and hydrophilicity is essential; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[1]

According to frameworks like Lipinski's Rule of 5, an orally bioavailable drug candidate should ideally possess a LogP value of less than 5.[1][2] For specific applications, the ideal range is narrower; for instance, drugs targeting the central nervous system (CNS) often have a LogP value around 2.[2] Given the cost and time associated with experimental LogP determination (e.g., the shake-flask method), accurate and rapid computational prediction has become an indispensable tool in the early stages of drug discovery.[3]

Computational Methodologies for LogP Prediction

Computational LogP prediction is not a monolithic field; a variety of algorithms have been developed, each with distinct theoretical foundations, strengths, and limitations.[3] Understanding these differences is key to interpreting the output of various prediction platforms.

The primary methods can be categorized as follows:

-

Atom-Based Methods: These approaches, such as ALOGP and XLOGP, calculate the LogP by summing the contributions of individual atoms within the molecule.[3] They often include correction factors to account for the influence of neighboring atoms and electronic effects.[3]

-

Fragment-Based Methods: This popular technique, employed by platforms like Molinspiration (miLogP) and ACD/Labs, dissects the molecule into a set of predefined structural fragments.[4][5] The final LogP is calculated by summing the known hydrophobic contributions of these fragments. This method's accuracy is highly dependent on the comprehensiveness of its fragment library.[4]

-

Whole-Molecule & Property-Based Methods: These methods utilize topological descriptors or other calculated molecular properties to build Quantitative Structure-Property Relationship (QSPR) models. They correlate these descriptors with experimentally determined LogP values from large training sets to generate predictive equations.[6]

-

Physics-Based Methods: More computationally intensive approaches, like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, calculate LogP from the free energy change of transferring a molecule from a water solvent model to an n-octanol model.[3]

The divergence in predicted values for a single molecule across different platforms stems directly from these varied algorithmic approaches and their underlying training datasets.

3-Amino-1,1-difluorobutan-2-ol (SMILES: CC(N)C(O)C(F)F) is a small, functionalized molecule containing a hydrophilic amino group and a hydroxyl group, alongside a lipophilic difluoromethyl group. The interplay of these functionalities makes its LogP an interesting case for computational analysis.

To establish a consensus prediction, the molecule's structure was submitted to several well-regarded cheminformatics platforms. The results are summarized below.

| Prediction Platform/Method | Predicted LogP Value | Methodological Basis |

| XLOGP (PubChem) [7] | 0.00 | Atom-Based |

| SwissADME - iLOGP [8][9] | -0.17 | Physics-Based (Free Energy of Solvation) |

| SwissADME - XLOGP3 [8][9] | -0.25 | Atom-Based with Correction Factors |

| SwissADME - WLOGP [8][9] | -0.56 | Atomistic (Ghose-Crippen) |

| SwissADME - MLOGP [8][9] | -0.63 | Topology-Based (13 Molecular Descriptors) |

| SwissADME - SILICOS-IT [8][9] | -0.69 | Hybrid (Fragment & Topological) |

| Molinspiration (miLogP) [4] | -0.45 | Fragment-Based |

Analysis of Results: The predicted values consistently fall into the negative range, from 0.00 to -0.69. This strong consensus indicates that 3-Amino-1,1-difluorobutan-2-ol is a hydrophilic molecule , with a greater affinity for the aqueous phase than for an octanol phase.[2] The presence of the polar amino and hydroxyl groups, which are capable of hydrogen bonding, outweighs the lipophilic contribution of the butane backbone and the difluoromethyl group.

It is critical to note that these LogP values are calculated for the neutral form of the molecule.[10] The basic amino group will be protonated at physiological pH (approx. 7.4), significantly increasing the molecule's hydrophilicity. The relevant parameter for physiological conditions is the distribution coefficient (LogD), which is pH-dependent.[6][11][12] The predicted negative LogP of the neutral form suggests that the LogD at pH 7.4 will be even more negative.

Experimental Workflow & Data Visualization

Standard Operating Protocol: In Silico LogP Prediction via SwissADME

This protocol outlines a reproducible workflow for obtaining LogP predictions using the freely accessible SwissADME web tool, which provides a valuable cross-section of different prediction methodologies.[8]

Objective: To predict the LogP of a given small molecule using multiple validated algorithms.

Materials:

-

A computer with internet access and a modern web browser.

-

The chemical structure of the query molecule, preferably as a SMILES string. For 3-Amino-1,1-difluorobutan-2-ol, the SMILES is CC(N)C(O)C(F)F.

Procedure:

-

Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage.

-

Input Molecular Structure:

-

Locate the input box labeled "List of SMILES."

-

Paste the SMILES string CC(N)C(O)C(F)F into the box.

-

Alternatively, use the integrated molecular sketcher to draw the structure of 3-Amino-1,1-difluorobutan-2-ol.

-

-

Initiate Calculation: Click the "Run" button to submit the molecule for analysis.

-

Retrieve and Analyze Data:

-

The results page will load, typically within a few seconds.

-

Scroll down to the "Lipophilicity" section.

-

Record the five predicted LogP values: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT.

-

The consensus LogP, which is the arithmetic mean of the five predictions, is also provided for a summary view.

-

-

Self-Validation: Compare the outputs of the different methods. A tight clustering of values, as seen with our target molecule, indicates high confidence in the overall prediction of the molecule's hydrophilic or lipophilic character.

Visualization of the Computational Prediction Workflow

The following diagram illustrates the logical flow of predicting and validating the LogP of a novel chemical entity.

Caption: Workflow for in silico LogP prediction and analysis.

Conclusion and Future Directions

The comprehensive in silico analysis robustly predicts that 3-Amino-1,1-difluorobutan-2-ol is a hydrophilic compound, with a consensus LogP value centering around -0.4. This prediction is consistent across multiple platforms employing diverse computational methodologies, lending high confidence to the result. The primary drivers for this hydrophilicity are the molecule's amino and hydroxyl functionalities.

For drug development professionals, this predicted hydrophilic profile has significant implications. The compound is expected to have good aqueous solubility but may exhibit poor passive diffusion across lipid membranes. Any drug discovery program utilizing this scaffold must consider these properties. Further computational studies should focus on predicting the pKa of the amino group to enable accurate LogD calculations at various physiological pH levels, providing a more nuanced understanding of its potential pharmacokinetic behavior.

References

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved January 20, 2026, from [Link]

-

Gao, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 20, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 20, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 20, 2026, from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 20, 2026, from [Link]

-

MDPI. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved January 20, 2026, from [Link]

-

Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.

-

ResearchGate. (n.d.). LogP of Amino acids. Retrieved January 20, 2026, from [Link]

-

ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved January 20, 2026, from [Link]

-

SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved January 20, 2026, from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-amino-1,1-difluorobutan-2-ol. Retrieved January 20, 2026, from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Swiss Institute of Bioinformatics. Retrieved January 20, 2026, from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved January 20, 2026, from [Link]

-

SciSpace. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Retrieved January 20, 2026, from [Link]

-

YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved January 20, 2026, from [Link]

-

International Journal of Science and Research Methodology. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP...). Retrieved January 20, 2026, from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2025). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Retrieved January 20, 2026, from [Link]

-

Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved January 20, 2026, from [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved January 20, 2026, from [Link]

-

YouTube. (2023). Molinspiration | Drug Bioactivities and Structure Predictions. Retrieved January 20, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Molinspiration bioactivity scores prediction. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved January 20, 2026, from [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - 3-amino-1,1-difluorobutan-2-ol (C4H9F2NO) [pubchemlite.lcsb.uni.lu]

- 8. SwissADME [swissadme.ch]

- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 10. SwissADME [swissadme.ch]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. acdlabs.com [acdlabs.com]

3-Amino-1,1-difluorobutan-2-ol stability and reactivity

An In-Depth Technical Guide to the Stability and Reactivity of 3-Amino-1,1-difluorobutan-2-ol

Abstract